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Compound of Interest

Acetophenone, 4'-(4-methyl-1-
Compound Name:
piperazinyl)-

Cat. No.: B185013

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
4'-(4-methyl-1-piperazinyl)-acetophenone, a molecule of interest in medicinal chemistry and
materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these
analytical techniques. The information herein is intended to serve as a valuable resource for
researchers engaged in the synthesis, characterization, and application of this and related

compounds.

IUPAC Name 1-[4-(4-methylpiperazin-1-yl)phenyl]lethanone
p-(4-Methylpiperazino)acetophenone, 4'-(4-

Synonyms ) )
Methyl-1-piperazinyl)acetophenone

CAS Number 26586-55-0

Molecular Formula C13H1sN20

Molecular Weight 218.29 g/mol

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds.

The *H NMR spectrum provides information about the chemical environment and connectivity
of hydrogen atoms in the molecule.

Table 1: *H NMR Spectral Data of 4'-(4-methyl-1-piperazinyl)-acetophenone

Chemical Shift (5,

Assignment Multiplicity Integration
ppm)
Aromatic Protons (Ha) 7.86 Doublet 2H
Aromatic Protons (Hb) 6.87 Doublet 2H
Piperazine Protons (- )
3.36 Triplet 4H
CH2-N-Ar)
Piperazine Protons (- ]
2.54 Triplet 4H
CH2-N-CHs3)
Acetyl Protons (- )
2.51 Singlet 3H
COCHs)
N-Methyl Protons (- )
2.34 Singlet 3H

NCH?3)

Note: Chemical shifts may vary slightly depending on the solvent and concentration.
The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: 13C NMR Spectral Data of 4'-(4-methyl-1-piperazinyl)-acetophenone
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Assignment Chemical Shift (6, ppm)
C=0 196.5

C-N (Aromatic) 154.0

C-C=0 (Aromaitic) 129.9

CH (Aromaitic) 129.8

CH (Aromatic) 113.5

CHz (Piperazine, C3/C5) 54.9

CHz (Piperazine, C2/C6) 47.7

N-CHs 46.0

CO-CHs 26.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The IR spectrum of 4'-(4-methyl-1-piperazinyl)-acetophenone is
expected to show characteristic absorption bands for its ketone and amine functionalities. A
prominent feature is the strong absorption band corresponding to the C=0 (carbonyl) stretch of
the ketone group, which typically appears in the range of 1670-1690 cm~1.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm—?) Assignment Intensity
~3000 Aromatic C-H Stretch Medium
~2940-2800 Aliphatic C-H Stretch Medium-Strong
~1675 C=0 Stretch (Ketone) Strong

~1600, ~1520 Aromatic C=C Stretch Medium

~1230 C-N Stretch Medium
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
For 4'-(4-methyl-1-piperazinyl)-acetophenone, a low-resolution mass spectrum is expected to
show a peak for the protonated molecule [M+H]* at an m/z of approximately 219.1, which is
consistent with the compound's molecular weight of 218.29 g/mol .[1]

Table 4: Mass Spectrometry Data

m/z Assignment
219.1 [M+H]*

218 [M]*

203 [M-CHs]*

146 [M-CaHaN]*
70 [CaHeN]*

Experimental Protocols

A general workflow for the spectroscopic analysis of a compound like 4'-(4-methyl-1-
piperazinyl)-acetophenone is outlined below.
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Spectroscopic Analysis Data Processing & Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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